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molecular formula C6H11NO2 B8303125 1-(Oxetan-3-yl)azetidin-3-ol

1-(Oxetan-3-yl)azetidin-3-ol

Cat. No. B8303125
M. Wt: 129.16 g/mol
InChI Key: VCXRNTNZRLMXRU-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

A mixture of oxetan-3-one (0.5 g, 6.94 mmol), azetidin-3-ol hydrochloride (1.140 g, 10.41 mmol) and 4 A molecular sieves (1.5 g) in dichloromethane (10 mL) was stirred at room temperature for 4 h. Sodium triacetoxyborohydride (2.94 g, 13.88 mmol) was added and the reaction mixture was stirred at room temperature overnight. The precipitate was filtered through a pad of celite and the filtrate was diluted with ethyl acetate (more precipitate appeared) and filtered again. The filtrate was concentrated in vacuo and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (80 g column, eluting with 3-10% 2N ammonia in methanol/dichloromethane). 1-(oxetan-3-yl)azetidin-3-ol was obtained as colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.Cl.[NH:7]1[CH2:10][CH:9]([OH:11])[CH2:8]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[O:1]1[CH2:2][CH:3]([N:7]2[CH2:10][CH:9]([OH:11])[CH2:8]2)[CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
1.14 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered through a pad of celite
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate (
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica gel using
WASH
Type
WASH
Details
an automated ISCO system (80 g column, eluting with 3-10% 2N ammonia in methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CC(C1)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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